molecular formula C11H12BrClN2O B2374941 (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride CAS No. 2413376-79-9

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride

Cat. No.: B2374941
CAS No.: 2413376-79-9
M. Wt: 303.58
InChI Key: BICWJZLKUDDQCS-UHFFFAOYSA-N
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Description

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Therefore, this compound could potentially be used in the synthesis of more complex compounds with pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and methanol groups. One common method involves the condensation of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group can be introduced via methylation reactions, and the final product is obtained by the reduction of the pyrazole derivative to form the methanol group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent-free conditions, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: Formation of (5-phenyl-1-methyl-1H-pyrazol-3-YL)methanol.

    Substitution: Formation of (5-(3-aminophenyl)-1-methyl-1H-pyrazol-3-YL)methanol.

Mechanism of Action

The mechanism of action of (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride
  • (5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride
  • (5-(3-Bromophenyl)-1-ethyl-1H-pyrazol-3-YL)methanol hydrochloride

Uniqueness

(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[5-(3-bromophenyl)-1-methylpyrazol-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O.ClH/c1-14-11(6-10(7-15)13-14)8-3-2-4-9(12)5-8;/h2-6,15H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJZIJLRKYFTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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